(E)-1-Methyl-2-(trifluoromethyl)diazene
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Overview
Description
(E)-1-Methyl-2-(trifluoromethyl)diazene is an organic compound characterized by the presence of a diazene group, which consists of two nitrogen atoms connected by a double bond. The compound also contains a methyl group and a trifluoromethyl group attached to the diazene structure. This unique combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-2-(trifluoromethyl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted hydrazine with a trifluoromethylating agent. The reaction is usually carried out in the presence of a base to facilitate the formation of the diazene double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Methyl-2-(trifluoromethyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organolithium compounds.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
(E)-1-Methyl-2-(trifluoromethyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-Methyl-2-(trifluoromethyl)diazene involves its interaction with molecular targets through its diazene and trifluoromethyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological pathways. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-Methyl-2-(difluoromethyl)diazene
- (E)-1-Methyl-2-(chloromethyl)diazene
- (E)-1-Methyl-2-(bromomethyl)diazene
Uniqueness
(E)-1-Methyl-2-(trifluoromethyl)diazene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents.
Properties
CAS No. |
690-21-1 |
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Molecular Formula |
C2H3F3N2 |
Molecular Weight |
112.05 g/mol |
IUPAC Name |
methyl(trifluoromethyl)diazene |
InChI |
InChI=1S/C2H3F3N2/c1-6-7-2(3,4)5/h1H3 |
InChI Key |
VAZQAOKQZRYCIN-UHFFFAOYSA-N |
Canonical SMILES |
CN=NC(F)(F)F |
Origin of Product |
United States |
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